N-(3,5-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide
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Overview
Description
N-(3,5-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide typically involves the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Attachment of the quinoxaline moiety: This step involves the reaction of the piperidine derivative with a quinoxaline derivative under suitable conditions.
Introduction of the carboxamide group: This can be done through an amidation reaction using an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methyl groups on the phenyl ring.
Reduction: Reduction reactions may target the quinoxaline moiety or the carboxamide group.
Substitution: The compound can undergo substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving piperidine or quinoxaline derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate its exact mechanism.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide: can be compared with other piperidine carboxamides or quinoxaline derivatives.
Unique Features: Its unique combination of the piperidine, quinoxaline, and carboxamide moieties may confer distinct biological or chemical properties.
Highlighting Uniqueness
Structural Uniqueness: The presence of both the quinoxaline and piperidine rings in a single molecule.
Functional Uniqueness: Potential for diverse chemical reactivity and biological activity due to the combination of functional groups.
Properties
Molecular Formula |
C22H24N4O |
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Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C22H24N4O/c1-15-11-16(2)13-18(12-15)24-22(27)17-7-9-26(10-8-17)21-14-23-19-5-3-4-6-20(19)25-21/h3-6,11-14,17H,7-10H2,1-2H3,(H,24,27) |
InChI Key |
ZGKGJABTVGFYBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3)C |
Origin of Product |
United States |
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